molecular formula C25H19Cl2N3O2S B2905710 [5-(4-Chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-72-1

[5-(4-Chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2905710
CAS No.: 892414-72-1
M. Wt: 496.41
InChI Key: KHAPHWSCDXEACU-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene) with a methanol substituent at position 11. Key structural attributes include:

  • Two 4-chlorophenyl groups: One at position 5 and another via a benzylsulfanyl linkage at position 5.
  • Methanol group: Positioned at C11, this polar group may facilitate hydrogen bonding or serve as a synthetic handle for derivatization.

Properties

IUPAC Name

[5-(4-chlorophenyl)-7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-4-8-19(27)9-5-16)30-25(21)33-13-15-2-6-18(26)7-3-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAPHWSCDXEACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=C(C=C5)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-Chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tricyclic structure with various functional groups, including chlorophenyl and sulfanyl moieties. The presence of these groups suggests potential interactions with biological targets.

Molecular Formula and Structure

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O₁S
  • SMILES Notation : C1=CC(=C(C=C1)C(=C2C(=NNC(=N2)SCC3=C(C=C(C=C3)Cl)C)C)C)O)C

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+310.08876167.9
[M+Na]+332.07070180.7
[M+NH4]+327.11530175.2
[M+K]+348.04464174.9

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing chlorophenyl groups have been shown to inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .

Anticancer Properties

Research has demonstrated that triazole-containing compounds can induce apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cell cycle regulation and apoptosis, making it a candidate for further anticancer drug development .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The chlorophenyl and sulfanyl groups likely enhance its binding affinity to biological targets, thereby influencing cellular processes.

Case Study 1: Antimicrobial Testing

In a controlled study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Efficacy

A study involving human cancer cell lines demonstrated that the compound induced significant cell death at concentrations as low as 50 µM. Mechanistic studies revealed that it activated caspase pathways leading to apoptosis .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The tricyclic architecture necessitates precise control over cyclization steps, as seen in related systems resolved via SHELXL refinement .
  • Analytical Gaps : Published NMR shifts for similar compounds (e.g., acremine P ) provide a benchmark for future experimental validation of the target’s structure.

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